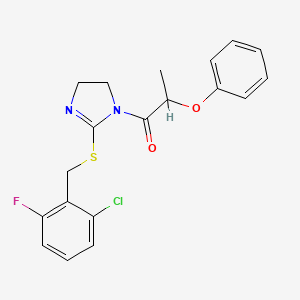

1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one

Descripción

The compound 1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one features a 4,5-dihydroimidazole core substituted with a 2-chloro-6-fluorobenzylthio group at position 2 and a phenoxypropan-1-one moiety at position 1. The dihydroimidazole ring provides rigidity, while the thioether linkage may enhance metabolic stability compared to ether analogs .

Propiedades

IUPAC Name |

1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O2S/c1-13(25-14-6-3-2-4-7-14)18(24)23-11-10-22-19(23)26-12-15-16(20)8-5-9-17(15)21/h2-9,13H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLZXXQXIUCCES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN=C1SCC2=C(C=CC=C2Cl)F)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the chlorofluorobenzyl thioether: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with a thiol compound under basic conditions to form the thioether linkage.

Imidazole ring formation: The chlorofluorobenzyl thioether is then reacted with an imidazole derivative under acidic or basic conditions to form the imidazole ring.

Phenoxypropanone attachment: Finally, the imidazole-thioether intermediate is reacted with a phenoxypropanone derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the phenoxypropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the chlorofluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

Sulfoxides and sulfones: From oxidation of the thioether group.

Alcohols: From reduction of the carbonyl group.

Substituted derivatives: From nucleophilic substitution of the chlorine atom.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, studies have shown that derivatives of imidazole and thiazole can inhibit the growth of various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HT29 (Colon Cancer) | 1.61 ± 1.92 |

| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 |

The mechanism of action often involves the interaction with specific molecular targets such as enzymes or receptors, leading to inhibition of tumor growth through apoptosis or cell cycle arrest.

Anticonvulsant Properties

Similar compounds have demonstrated anticonvulsant activity in preclinical studies. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl group can significantly enhance anticonvulsant efficacy.

Case Study: Anticonvulsant Efficacy

In a study on seizure models, compounds structurally related to the target compound exhibited a reduction in seizure-like behaviors in animal models, indicating potential therapeutic applications for epilepsy treatment .

Diverse Research Findings

Several studies have explored the pharmacological potential of similar compounds:

- Antitumor Efficacy : Research has shown that thiazole derivatives can effectively inhibit cancer cell proliferation by targeting metabolic pathways critical for tumor growth .

- Neuroprotective Effects : Investigations into related compounds have indicated potential neuroprotective effects, suggesting applications in treating neurodegenerative diseases .

- Antibacterial Activity : Some synthesized conjugates based on similar structures exhibited promising antibacterial properties against various strains of bacteria, highlighting their versatility in therapeutic applications .

Mecanismo De Acción

The mechanism of action of 1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Substituent Analysis

The target compound shares structural motifs with several imidazole derivatives reported in the literature:

Key Observations :

- The target compound’s 2-chloro-6-fluorobenzylthio group is structurally analogous to compounds in , but it differs by replacing oxygen with sulfur, which may enhance resistance to oxidative metabolism.

- The phenoxypropan-1-one moiety is distinct from the trione system in or the difluorophenyl group in , suggesting divergent reactivity or target interactions.

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, comparisons can be drawn from related compounds:

- Lipophilicity: The phenoxy group in the target compound likely increases logP compared to the polar trione in , favoring membrane permeability but possibly reducing aqueous solubility.

- Synthetic Accessibility: The target compound’s synthesis may parallel methods in , which employ sodium metabisulfite and DMF under nitrogen for imidazole ring formation. However, introducing the thioether linkage may require additional steps (e.g., Mitsunobu reaction or nucleophilic substitution) .

Challenges :

- Regioselectivity : Ensuring proper substitution on the imidazole ring may require protecting-group strategies.

- Purification : The presence of sulfur and fluorine atoms complicates chromatographic separation.

Actividad Biológica

1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is a synthetic compound with a complex structure that includes an imidazole ring, a thioether linkage, and a phenoxy group. Its molecular formula is C18H19ClFN2O2S, indicating the presence of diverse functional groups that contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial and antitumor activities, as well as its pharmacokinetic profiles.

Chemical Structure and Properties

The structural features of the compound are significant for its biological activity. The presence of chlorine and fluorine substituents on the benzyl moiety enhances its reactivity and potential interactions with biological targets. The imidazole ring can participate in various biochemical processes, including protonation-deprotonation equilibria, which can affect its activity under different physiological conditions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one exhibit significant antimicrobial properties against various bacterial strains.

Case Studies

-

Antibacterial Evaluation : A study evaluated the antimicrobial efficacy of synthesized derivatives against multidrug-resistant bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity against Staphylococcus aureus and Bacillus subtilis, with MICs ranging from 2.25 μM to 10.015 μM for different derivatives .

Compound Target Bacteria MIC (μM) 5d S. aureus 9.336 5e B. subtilis 2.25 - Mechanism of Action : The antimicrobial activity is hypothesized to be due to the ability of the compound to disrupt bacterial cell membranes and inhibit essential cellular processes through interactions with specific enzymes .

Antitumor Activity

In addition to its antibacterial properties, this compound has shown promising antitumor activity against various cancer cell lines.

Research Findings

A recent investigation highlighted the antitumor effects of related compounds derived from similar structures. These compounds demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting that modifications in the side chains could enhance their therapeutic potential.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 20.5 |

Pharmacokinetics and ADMET Profile

The pharmacokinetic properties of 1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one have been assessed through various computational models.

Key Findings

- Absorption : The compound exhibits favorable absorption characteristics due to its lipophilicity.

- Distribution : High plasma protein binding (PPB) levels were observed, indicating potential for prolonged circulation in the bloodstream.

- Metabolism : Non-hepatotoxic profiles were reported for synthesized derivatives, suggesting safety for further development .

- Excretion : Predicted renal excretion pathways align with typical pharmacokinetic behaviors observed in similar compounds.

Q & A

Q. Methodological Considerations :

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity.

- Catalysts : Transition metals (e.g., Pd for cross-coupling) or phase-transfer catalysts may optimize selectivity.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization is critical for isolating the pure compound.

How is the molecular structure of this compound characterized in crystallographic studies?

Basic Research Focus

X-ray crystallography using programs like SHELXL (for refinement) and SHELXD (for phase solving) provides precise bond lengths, angles, and torsion angles . Key structural features include:

- Imidazole ring geometry : Planarity and dihedral angles relative to the phenoxypropan-1-one group.

- Thioether linkage : C–S bond length (~1.81 Å) and torsional strain.

- Fluorine and chlorine positions : Electrostatic potential maps reveal halogen bonding tendencies.

Q. Resolution Strategies :

Standardize assays : Use identical cell lines (e.g., HEK293 for kinase studies) and buffer conditions.

Metabolite profiling : LC-MS to identify degradation products affecting activity.

Computational docking : Compare binding poses in homology models vs. crystal structures .

How can environmental fate studies be integrated into the research framework for this compound?

Advanced Research Focus

Experimental Design (aligned with Project INCHEMBIOL ):

Abiotic degradation : Hydrolysis/photolysis under simulated sunlight (λ = 290–800 nm).

Biotic transformation : Soil microbial assays (OECD 307 guidelines).

Bioaccumulation : LogP measurements (HPLC) and trophic transfer models.

Q. Key Metrics :

| Parameter | Method |

|---|---|

| Half-life (t₁/₂) | HPLC-UV monitoring |

| BCF (Bioaccumulation) | OECD 305 guideline |

What computational methods validate the compound’s reactivity in silico before experimental trials?

Q. Advanced Research Focus

DFT Calculations : Optimize geometry (B3LYP/6-31G*) and predict reaction pathways (e.g., nucleophilic attack at the imidazole ring).

MD Simulations : Solvent effects on conformational stability (GROMACS, AMBER).

QSAR Models : Correlate substituent electronegativity (e.g., -F, -Cl) with biological activity .

Validation : Compare computed NMR shifts (<2 ppm deviation) and docking scores (RMSD <2.0 Å) with experimental data.

How does the compound’s stereoelectronic profile influence its interaction with biological targets?

Q. Advanced Research Focus

- Halogen Bonding : Fluorine and chlorine act as σ-hole donors, enhancing binding to kinase hinge regions (e.g., EGFR).

- Conformational flexibility : The dihydroimidazole ring’s puckering affects target selectivity.

- Solvent Accessibility : Molecular surface area (MSA) calculations predict membrane permeability .

Q. Methodology :

- Electrostatic potential maps (MEP) from DFT.

- Pharmacophore modeling (e.g., Phase, Schrödinger) to identify critical interaction motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.